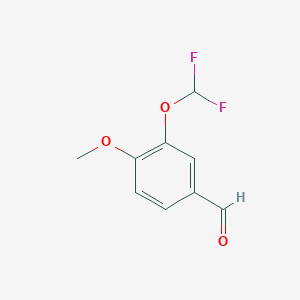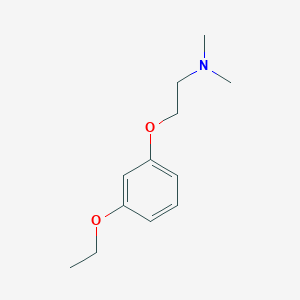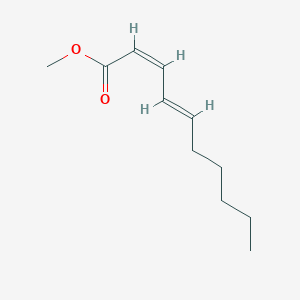
3-(ジフルオロメトキシ)-4-メトキシベンズアルデヒド
説明
The compound 3-Difluoromethoxy-4-methoxy-benzaldehyde is not directly mentioned in the provided papers. However, the papers discuss various benzaldehyde derivatives with substitutions that may influence their physical, chemical, and optical properties. These derivatives include compounds with methoxy groups and other substituents such as chloro and dimethoxy groups .
Synthesis Analysis
The synthesis of benzaldehyde derivatives typically involves reactions with different reagents under specific conditions. For instance, the synthesis of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine involves elemental analysis and characterization by spectroscopic methods . Another derivative, 3-(4-methoxy-benzylidene)-isothiochroman-4-one, was prepared from the reaction of isothiochroman-4-one with benzaldehyde in the presence of HCl . The process of synthesizing 3,4,5-trimethoxy benzaldehyde includes a reaction with bromine, sodium methylate, and dimethyl sulfate in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of these compounds is determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved in the monoclinic space group, revealing a non-planar geometry stabilized by intramolecular hydrogen bonding . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined to be orthorhombic with specific cell dimensions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzaldehyde derivatives are crucial for determining their final structure and properties. The reaction conditions, such as the presence of catalysts and the pH of the reaction medium, play significant roles in the outcome of the synthesis . The intramolecular hydrogen bonding interactions observed in some derivatives influence the stability and reactivity of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. Spectroscopic studies, including IR, NMR, and UV-visible spectroscopy, provide insights into the functional groups and bond interactions within the molecules . The nonlinear optical properties and the electric dipole moments of these compounds are investigated using computational methods, revealing their potential applications in materials science .
科学的研究の応用
医薬品合成
3-(ジフルオロメトキシ)-4-メトキシベンズアルデヒド: は、様々な医薬品化合物の合成に使用されます。ジフルオロメトキシ基とメトキシ基を含むその独自の構造は、潜在的な治療効果を持つ分子の作成における貴重な中間体となっています。 例えば、肺線維症などの疾患の治療に役立つ可能性のある阻害剤を合成するために使用できます .
プロテオミクス研究
この化合物は、タンパク質の特性評価と修飾のための生化学的ツールとして使用できるプロテオミクスにおいても関連しています。 これは、創薬と生物学的研究にとって重要なタンパク質の相互作用と機能の理解に役立ちます .
有機合成
3-(ジフルオロメトキシ)-4-メトキシベンズアルデヒド: は、有機合成における構成要素として役立ちます。 これは、縮合反応など、様々な化学反応を通して複雑な有機分子を構築するために使用できます。または、多成分反応における試薬として .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305, P351, and P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
3-(difluoromethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBKYXYQVFUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397607 | |
| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153587-11-2 | |
| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)
